(R)-2-(diethylamino)-2-phenylacetic acid
Overview
Description
®-2-(diethylamino)-2-phenylacetic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of a diethylamino group and a phenyl group attached to the alpha carbon of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(diethylamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-component reaction that combines an aldehyde, ammonia, and hydrogen cyanide to form an alpha-aminonitrile. This intermediate can then be hydrolyzed to yield the desired alpha-amino acid .
Another method involves the reductive amination of phenylacetic acid with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically requires an acidic catalyst and is carried out under mild conditions to ensure high yield and enantioselectivity .
Industrial Production Methods
Industrial production of ®-2-(diethylamino)-2-phenylacetic acid often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure the purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(diethylamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield primary or secondary amines, depending on the reducing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-(diethylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(diethylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(diethylamino)-2-phenylacetic acid: The enantiomer of the compound, which may exhibit different biological activities.
2-(dimethylamino)-2-phenylacetic acid: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
2-(diethylamino)-2-(4-methylphenyl)acetic acid: A derivative with a methyl-substituted phenyl group.
Uniqueness
®-2-(diethylamino)-2-phenylacetic acid is unique due to its specific stereochemistry and the presence of both diethylamino and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-(diethylamino)-2-phenylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSUKWYYWJTHM-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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